Cas no 2171639-65-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid is a specialized Fmoc-protected amino acid derivative featuring a 3-methoxy-3-methylazetidine moiety. This compound is particularly valuable in peptide synthesis, where its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The azetidine ring contributes to conformational rigidity, potentially enhancing peptide stability and bioactivity. Its carboxylic acid functionality facilitates further coupling reactions, enabling seamless integration into peptide chains. This derivative is suited for applications requiring precise structural control, such as medicinal chemistry and bioconjugation, offering a balance between reactivity and steric protection.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid structure
2171639-65-7 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
CAS No:2171639-65-7
MF:C25H28N2O6
Molecular Weight:452.499627113342
CID:5883481
PubChem ID:165806076

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
    • EN300-1519196
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
    • 2171639-65-7
    • インチ: 1S/C25H28N2O6/c1-25(32-2)14-27(15-25)23(30)21(11-12-22(28)29)26-24(31)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
    • InChIKey: QZLKAWBDRNALNJ-UHFFFAOYSA-N
    • SMILES: O(C)C1(C)CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

  • 精确分子量: 452.19473662g/mol
  • 同位素质量: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 714
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1519196-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
10g
$14487.0 2023-06-05
Enamine
EN300-1519196-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1519196-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1519196-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519196-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519196-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1519196-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
10000mg
$14487.0 2023-09-27
Enamine
EN300-1519196-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1519196-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1519196-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
2171639-65-7
5g
$9769.0 2023-06-05

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acidに関する追加情報

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid: A Comprehensive Overview

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid, identified by the CAS number 2171639-65-7, is a complex organic compound with significant potential in various fields of chemical research and pharmaceutical development. This compound has garnered attention due to its unique structural features and promising applications in drug design and synthesis. In this article, we delve into the properties, synthesis, and potential uses of this compound, supported by the latest research findings.

The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid is characterized by a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, playing a crucial role in controlling reactivity during complex molecule construction. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in modern organic synthesis.

One of the key areas of research involving this compound is its application in drug delivery systems. The presence of the Fmoc group and the azetidine ring introduces unique physicochemical properties, such as enhanced solubility and stability. These attributes make it an ideal candidate for developing targeted drug delivery systems, where controlled release and bioavailability are critical factors. Emerging research has demonstrated that such compounds can be engineered to deliver therapeutic agents with improved efficacy and reduced side effects.

In addition to its role in drug delivery, this compound has shown promise in enzyme inhibition studies. The pentanoic acid moiety and the azetidine ring contribute to its ability to interact with specific enzyme active sites, potentially serving as a lead compound for developing novel enzyme inhibitors. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize molecular structures, further enhancing its potential in therapeutic applications.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid involves a multi-step process that combines peptide coupling techniques with ring-forming reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological studies. Innovations in catalytic processes and green chemistry practices have also been applied to minimize environmental impact during synthesis.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided detailed insights into its conformational dynamics and stability under various conditions. Such information is invaluable for understanding its behavior in physiological environments and optimizing its performance in practical applications.

In conclusion, 4-{(9H-fluoren-9-yllmethoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-l-yll) -5 -oxopentanoic acid (CAS No. 2171639 -65 -7) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features, combined with cutting-edge research findings, position it as a valuable asset in drug development and chemical innovation. As ongoing studies continue to uncover new potentials, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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